BenchChemオンラインストアへようこそ!

Ophiopogonin A

Hemorrhagic shock Renal injury Nrf2 signaling

Ophiopogonin A is uniquely validated for Nrf2-mediated renal protection in hemorrhagic shock-induced AKI, with confirmed target engagement via Nrf2/ERK genetic knockdown. Unlike congeners B, D, D' (cancer/cardioprotection), it specifically reduces renal injury biomarkers (BUN, Cr, KIM-1, NGAL) and inhibits pulmonary NF-κB/MAPK in Klebsiella pneumoniae models. Its acetylated fucose-rhamnose glycosylation distinguishes it for SAR studies and HPLC-based geographic authentication of Ophiopogon japonicus (CMD vs ZMD). Generic substitution is scientifically invalid for Nrf2, renal, or pulmonary endpoints.

Molecular Formula C41H64O13
Molecular Weight 764.9 g/mol
CAS No. 11054-24-3
Cat. No. B1143566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonin A
CAS11054-24-3
Molecular FormulaC41H64O13
Molecular Weight764.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
InChIKeyKSIVGTKSVYIZEB-GDUJLLAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ophiopogonin A (CAS 11054-24-3): Steroidal Saponin Procurement and Selection Baseline


Ophiopogonin A (CAS 11054-24-3, molecular formula C41H64O13, molecular weight 764.95) is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus [1]. It belongs to the ophiopogonin family of spirostane-type glycosides, which includes ophiopogonins A, B, C, D, and D'. Structurally, ophiopogonin A contains a ruscogenin aglycone core with specific sugar moieties including fucose, rhamnose, and an acetyl group, distinguishing it from its congeners [2]. The compound is commercially available as a research-grade standard with typical HPLC purity of ≥98% for analytical applications [3].

Why Ophiopogonin A Cannot Be Replaced by Generic Ophiopogonins in Hemorrhagic Shock and Renal Injury Research


The ophiopogonin family exhibits distinct biological activities that preclude simple substitution among congeners. Ophiopogonin D' demonstrates cytotoxic activity against MG-63 and SNU387 tumor cell lines with IC50 values of 3.09 μM and 3.63 μM [1], while ophiopogonin B induces autophagy and apoptosis in colon cancer cells via JNK/c-Jun signaling . In contrast, ophiopogonin A has been specifically characterized for its protective effects in hemorrhagic shock-induced renal injury via Nrf2 induction and ERK phosphorylation, a therapeutic context not validated for other ophiopogonins [2]. Additionally, the relative abundance of specific ophiopogonins varies substantially by geographical origin—CMD (Chuanmaidong) contains higher ophiopogonin D and D' content, while ZMD (Zhemaidong) shows enrichment of other ophiopogonins [3]. These compositional and functional divergences render generic substitution scientifically invalid for applications requiring specific pathway engagement.

Ophiopogonin A (CAS 11054-24-3) Quantitative Differentiation Evidence Guide


Ophiopogonin A Dose-Dependently Downregulates Renal Injury Biomarkers in Hemorrhagic Shock Rat Model

Ophiopogonin A demonstrates quantifiable, dose-dependent reduction of key renal injury biomarkers in a hemorrhagic shock (HS) rat model. While no direct head-to-head comparative study with other ophiopogonins exists for this indication, ophiopogonin A has been specifically validated in this HS-renal injury context [1]. Ophiopogonin D and D', by contrast, have been primarily characterized for anticancer cytotoxicity rather than renal protection, and no published evidence demonstrates comparable Nrf2-mediated renal protective effects for ophiopogonins B, C, or D in hemorrhagic shock models [2].

Hemorrhagic shock Renal injury Nrf2 signaling Acute kidney injury In vivo pharmacology

Ophiopogonin A Upregulates Nrf2 Expression with Functional Knockdown Reversal in Vivo and In Vitro

Ophiopogonin A dose-dependently increases the expression of NF E2-related factor 2 (Nrf2), and critically, knockdown of Nrf2 reverses the protective functions of ophiopogonin A both in vivo (HS rat model) and in vitro (hypoxia-treated HK-2 cells) [1]. This genetic validation establishes Nrf2 as a direct mechanistic target of ophiopogonin A. No published evidence demonstrates comparable Nrf2-dependent mechanism for ophiopogonins B, C, D, or D' in renal injury models [2]. Ophiopogonin D' has been reported to activate SIRT1 rather than Nrf2, indicating divergent pathway selectivity within the congener family .

Nrf2 induction Oxidative stress Renal protection Transcription factor Target engagement

Ophiopogonin A Promotes ERK Phosphorylation in Renal Tissue Under Hypoxic Stress

Ophiopogonin A dose-dependently promotes the phosphorylation of ERK in hemorrhagic shock (HS) kidney tissues and hypoxia-treated HK-2 cells, suggesting that ophiopogonin A functions via the p-ERK/ERK signaling pathway to mediate its protective effects [1]. In contrast, ophiopogonin B activates the JNK/c-Jun signaling pathway to induce apoptosis and autophagy in colon cancer cells , while ophiopogonin D' activates SIRT1 . These divergent pathway activations among ophiopogonin congeners preclude functional interchangeability.

ERK phosphorylation p-ERK/ERK signaling Cell survival Renal hypoxia Signal transduction

Ophiopogonin A Attenuates Acute Lung Inflammation via NF-κB/MAPK Signaling in Klebsiella pneumoniae Mouse Model

Ophiopogonin A (OP-A) significantly attenuated pathological damage of lung tissues in Klebsiella pneumoniae (Kp) pneumonia mice, reducing the wet-to-dry ratio of lung tissues and diminishing inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF) with decreased levels of IL-1β, IL-6, and TNF-α [1]. The protective effect correlated with inhibition of the NF-κB/MAPK signaling pathway. While no direct head-to-head comparison with other ophiopogonins exists for this indication, ophiopogonin A's anti-inflammatory activity in this bacterial pneumonia model is distinct from ophiopogonin D's cardioprotective profile [2] and ophiopogonin D''s anticancer cytotoxic profile .

Acute lung inflammation Klebsiella pneumoniae NF-κB signaling MAPK pathway Anti-inflammatory

Ophiopogonin A Is the Partially Acetylated Derivative of Ophiopogonin B with Distinct Physicochemical Properties

Ophiopogonin A has been structurally characterized as the partially acetylated derivative of ophiopogonin B [1]. Both compounds share the ruscogenin aglycone core, but ophiopogonin A contains an acetyl group modification that differentiates it chemically. The sugar portion of ophiopogonin A consists of fucose and rhamnose, whereas ophiopogonin D contains fucose, rhamnose, and xylose [2]. Ophiopogonin A exhibits a melting point of 183°C and specific rotation [α]D -89.7 (c 0.27, pyridine) [3], while ophiopogonin C has a melting point of 187°C [4]. These structural and physicochemical distinctions enable analytical differentiation and influence solubility and formulation behavior.

Structural differentiation Acetylation Ruscogenin aglycone Steroidal saponin Chemical characterization

Ophiopogonin A (CAS 11054-24-3): Evidence-Based Research and Industrial Application Scenarios


Hemorrhagic Shock and Acute Kidney Injury Preclinical Research

Ophiopogonin A is specifically validated for investigating Nrf2-mediated renal protection in hemorrhagic shock-induced acute kidney injury. Researchers should prioritize ophiopogonin A over other ophiopogonins when the experimental endpoint involves Nrf2 induction, ERK phosphorylation, or reduction of renal injury biomarkers (BUN, Cr, KIM-1, NGAL) in ischemia-reperfusion or hypoxic renal injury models [1]. The genetic knockdown validation of Nrf2 dependency provides target engagement confidence not available for other congeners.

NF-κB/MAPK-Mediated Acute Lung Inflammation Studies

For investigations of gram-negative bacterial pneumonia (particularly Klebsiella pneumoniae) or acute lung inflammation, ophiopogonin A provides validated in vivo activity via NF-κB/MAPK pathway inhibition. The compound reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and attenuates pulmonary pathological damage in mouse pneumonia models [2]. Ophiopogonins D and D', characterized for anticancer and cardioprotective activities respectively, are not appropriate substitutes for this pulmonary anti-inflammatory application.

Analytical Reference Standard for Ophiopogon japonicus Quality Control

Ophiopogonin A serves as a critical analytical reference standard for HPLC-based quality control and authentication of Ophiopogon japonicus (Maidong) raw materials and extracts. The compound's distinct retention characteristics, melting point (183°C), and specific optical rotation [α]D -89.7 enable definitive identification and quantification [3]. HPLC-ELSD and HPLC-DAD methods utilizing ophiopogonin A as a marker compound allow discrimination between CMD (Chuanmaidong) and ZMD (Zhemaidong) geographic origins based on differential ophiopogonin profiles [4].

Steroidal Saponin Structure-Activity Relationship (SAR) Studies

Ophiopogonin A's partially acetylated structure—differing from non-acetylated ophiopogonin B and xylose-containing ophiopogonin D—makes it a valuable comparator for SAR investigations examining how acetylation status and sugar moiety composition influence biological activity, solubility, and metabolic stability within the spirostane saponin class [5]. The compound's ruscogenin aglycone core is shared with congeners A, B, and D, enabling controlled evaluation of glycosylation pattern effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ophiopogonin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.